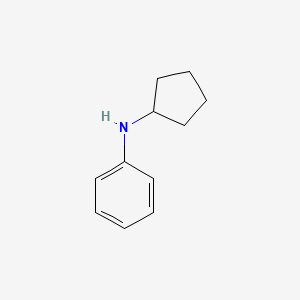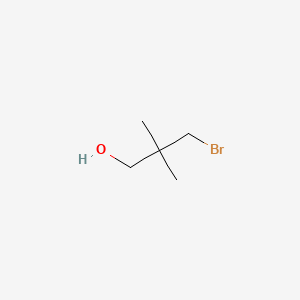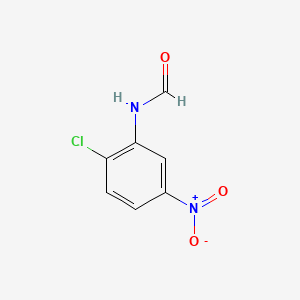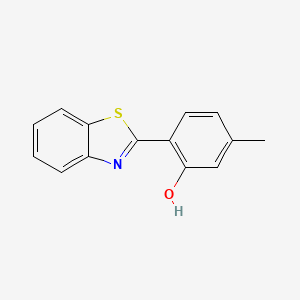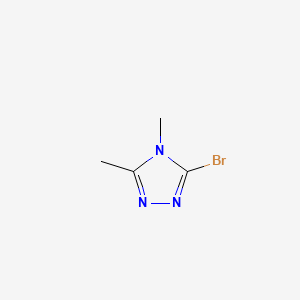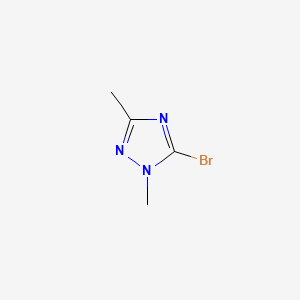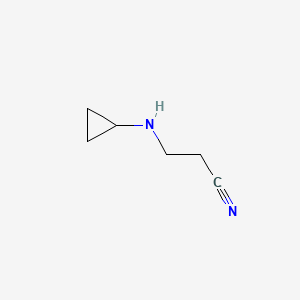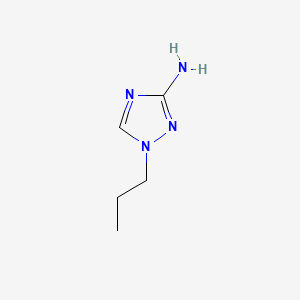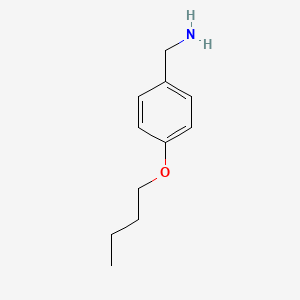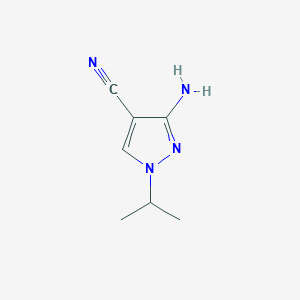
4-溴-6-氟-2-(三氟甲基)喹啉
描述
4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H4BrF4N and its molecular weight is 294.04 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
功能化中的区域灵活性
4-溴-6-氟-2-(三氟甲基)喹啉已被用作模型底物,用于探索区域化全面功能化反应。这些反应使用三甲基硅基实体和碘原子作为辅助取代基进行。这项研究证明了能够生成有机锂中间体并去除保护基而不损害4-位置的溴原子,展示了该化合物在复杂化学合成中的实用性 (Marull & Schlosser, 2004)。
衍生物的合成
该化合物已被用于合成各种衍生物。例如,它已参与将Et 4,4,4-三氟乙酰乙酸酯转化为4-三氟甲基-2-喹啉酮,然后转化为2-溴-4-(三氟甲基)喹啉。这些衍生物进一步发展为一系列化合物,包括4-三氟甲基-2-喹啉羧酸和溴喹啉,展示了该化合物在合成有机化学中的多功能性 (Lefebvre, Marull & Schlosser, 2003)。
立体位阻的探索
在一项探索立体位阻的研究中,使用4-溴-6-氟-2-(三氟甲基)喹啉及其异构体来了解不同取代基如何影响脱质子化反应。这项研究提供了关于分子拥挤的影响以及取代基在有机化学反应途径中发挥作用的见解 (Schlosser et al., 2006)。
抗生素合成
4-溴-6-氟-2-(三氟甲基)喹啉已成为抗生素合成中的关键构建块。一项研究展示了一种实用且可扩展的合成卤代喹啉衍生物的途径,突显了其在抗微生物药物发现中的重要作用 (Flagstad et al., 2014)。
生物分子结合性质的合成
该化合物已参与通过Buchwald–Hartwig胺化反应合成新系列喹啉。所得的喹啉表现出光物理性质,暗示了在生物分子结合中的潜在应用,进一步强调了该化合物在开发具有特定光学性质的新材料中的实用性 (Bonacorso et al., 2018)。
安全和危害
未来方向
作用机制
Target of Action
It is often used as an intermediate in organic synthesis , suggesting that its targets could vary depending on the specific reactions it is involved in.
Mode of Action
As an intermediate in organic synthesis , its interaction with its targets would depend on the specific reactions it is used in.
Biochemical Pathways
It is known to be used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that it could affect pathways involving carbon–carbon bond formation.
Result of Action
Given its use as an intermediate in organic synthesis , its effects would likely depend on the specific reactions it is involved in.
Action Environment
It is worth noting that in the context of suzuki–miyaura coupling, the reaction conditions are exceptionally mild and functional group tolerant .
生化分析
Biochemical Properties
4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline to the active sites of these enzymes, potentially inhibiting or modifying their activity.
Cellular Effects
The effects of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in the inflammatory response . Additionally, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline can disrupt normal cellular metabolism, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their function. This compound can inhibit enzyme activity by binding to their active sites, preventing substrate access . Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound in vitro or in vivo can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur . At high doses, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline can exhibit toxic or adverse effects, including organ damage and metabolic disturbances.
Metabolic Pathways
4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, where it is combined with other molecules to facilitate its excretion from the body.
Transport and Distribution
Within cells and tissues, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and function.
Subcellular Localization
The subcellular localization of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline is essential for understanding its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity.
属性
IUPAC Name |
4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF4N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZGVHLYCHYQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301346 | |
| Record name | 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31009-33-3 | |
| Record name | 31009-33-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline a valuable building block in organic synthesis?
A1: This specific quinoline derivative possesses a unique arrangement of halogen substituents, making it a versatile starting material for further functionalization. The research paper highlights its use in "regiochemically exhaustive functionalization reactions." [] This means that researchers can selectively replace specific halogen atoms (bromine and fluorine) with other chemical groups, ultimately leading to a diverse range of novel compounds.
Q2: What is the significance of using trimethylsilyl groups and iodine atoms in reactions with this compound?
A2: The research paper by [] indicates that trimethylsilyl groups and iodine atoms serve as crucial "protective groups" during synthesis. These groups temporarily replace specific hydrogen atoms on the quinoline ring, allowing for controlled reactions with organolithium reagents. Importantly, these protecting groups can be easily removed without affecting the bromine atom at the 4-position, which remains available for further transformations. This strategy grants chemists precise control over the molecule's reactivity and enables the creation of complex structures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


